molecular formula C15H19N3O2 B13080082 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine

Cat. No.: B13080082
M. Wt: 273.33 g/mol
InChI Key: OVKLKCRHCWWCLO-UHFFFAOYSA-N
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Description

The compound 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine (CAS: 1311314-92-7) is a dihydrochloride salt with the molecular formula C₁₅H₂₁Cl₂N₃O₂ and a molecular weight of 346.25 g/mol . Its structure comprises a benzodioxole moiety (a 1,3-benzodioxol-5-yl group) fused to a 1H-imidazole ring, with a branched 3-methylbutan-1-amine chain at position 2 of the imidazole (Figure 1). The benzodioxole group is known for its electron-rich aromatic system, which often enhances binding affinity in bioactive molecules .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H19N3O2/c1-9(2)5-11(16)15-17-7-12(18-15)10-3-4-13-14(6-10)20-8-19-13/h3-4,6-7,9,11H,5,8,16H2,1-2H3,(H,17,18)

InChI Key

OVKLKCRHCWWCLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Comparison with Similar Compounds

Variations in the Amine Chain

The amine chain length and branching significantly influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Amine Chain CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
Target compound 3-methylbutan-1-amine 1311314-92-7 C₁₅H₂₁Cl₂N₃O₂ 346.25 Branched chain enhances lipophilicity
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine Ethyl 1155053-08-9 C₁₂H₁₄N₃O₂ 244.26 Shorter chain reduces steric hindrance
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine Butyl 1153102-59-0 C₁₄H₁₈N₃O₂ 260.31 Linear chain may alter binding kinetics

Key Observations :

  • The hydrochloride salt forms (e.g., CAS 1311314-92-7) improve aqueous solubility, critical for bioavailability .

Substituent Variations on the Imidazole/Benzodioxole System

Modifications to the benzodioxole or imidazole rings alter electronic properties and bioactivity:

  • 1-(5-Bromo-1H-benzo[D]imidazol-2-yl)-3-methylbutan-1-amine (CAS: 1184584-30-2): Bromine substitution at position 5 of the benzimidazole increases molecular weight (282.18 g/mol) and may enhance halogen bonding in target interactions .
  • (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine : Fluorine and trifluoromethyl groups improve metabolic stability and membrane permeability .

Salt Forms and Derivatives

  • Dihydrochloride vs. Hydrochloride Salts: The target compound’s dihydrochloride form (CAS: 1311314-92-7) offers higher solubility than mono-hydrochloride analogs (e.g., CAS 1155053-08-9 hydrochloride, molecular weight 267.71 g/mol) .
  • Free Base vs. Salt : Free bases (e.g., CAS 1155460-49-3) may exhibit lower solubility but higher lipophilicity, favoring blood-brain barrier penetration .

Research Findings and Implications

Structural Insights from Crystallography

While crystallographic data for the target compound is unavailable, related benzodioxole-imidazole hybrids (e.g., pyrazole derivatives) exhibit planar aromatic systems and hydrogen-bonding networks that stabilize molecular conformations . Such features are critical for receptor binding and activity .

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